molecular formula C20H19ClN4O3S B2485508 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide CAS No. 897621-58-8

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide

Cat. No. B2485508
CAS RN: 897621-58-8
M. Wt: 430.91
InChI Key: MCJVUBZOJMXGHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole and acetamide derivatives often involves nucleophilic addition reactions, cyclization, and condensation reactions. For example, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared through carbodiimide condensation, showcasing a method that could potentially be applied to synthesize the target compound (Yu et al., 2014).

Scientific Research Applications

Antimicrobial Activity

Compounds with similar structures have been synthesized and evaluated for their antimicrobial properties against a range of bacteria, mycobacteria, and fungi. For example, a study on rhodanine-3-acetic acid derivatives, which share structural motifs with the compound , demonstrated activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. This suggests potential applications in developing antimicrobial agents targeting specific bacterial strains (Krátký, Vinšová, & Stolaříková, 2017).

Enzyme Inhibition

Further research on compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showed significant lipase and α-glucosidase inhibition. This indicates potential applications in designing enzyme inhibitors that could be used in treating diseases related to enzyme dysregulation, such as diabetes or obesity (Bekircan, Ülker, & Menteşe, 2015).

Photovoltaic and NLO Applications

Benzothiazolinone acetamide analogs have been studied for their photochemical and thermochemical properties, suggesting their utility as photosensitizers in dye-sensitized solar cells (DSSCs). The non-linear optical (NLO) activity of these compounds also points towards applications in the development of materials for photovoltaic efficiency and NLO devices (Mary et al., 2020).

Antioxidant Properties

A series of urea, thiourea, and selenourea derivatives with thiazole moieties demonstrated potent antioxidant activity, indicating their potential as new classes of antioxidant agents. Such compounds could be explored further for their protective effects against oxidative stress-related diseases (Reddy et al., 2015).

properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-28-17-7-2-4-13(8-17)11-22-18(26)10-16-12-29-20(24-16)25-19(27)23-15-6-3-5-14(21)9-15/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJVUBZOJMXGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide

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